molecular formula C16H17NO B1615304 (4-Aminophenyl)(4-isopropylphenyl)methanone CAS No. 40292-22-6

(4-Aminophenyl)(4-isopropylphenyl)methanone

Cat. No.: B1615304
CAS No.: 40292-22-6
M. Wt: 239.31 g/mol
InChI Key: LOWKEYACSTXUQV-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(4-isopropylphenyl)methanone (CAS 40292-22-6) is a high-purity chemical building block of significant interest in advanced research and development. With the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol, this compound features a benzophenone core structure substituted with an aromatic amine and an isopropyl group . The primary application of this compound is as a key synthetic intermediate. The presence of the aromatic amine group makes it a versatile precursor for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. Researchers can utilize this amine group for further functionalization, enabling the creation of libraries of compounds for screening and development. Structurally related pyrazoline derivatives, which can be synthesized from such aminophenyl methanone precursors, are extensively studied for their photophysical properties . These compounds often exhibit strong fluorescence and solvatochromic behavior (where emission color changes with solvent polarity), making them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes . Furthermore, the scaffold serves as a core structure in the search for new bioactive molecules, with related compounds showing a range of pharmacological activities such as antimicrobial, antioxidant, and anti-inflammatory effects . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-aminophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWKEYACSTXUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960727
Record name (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone
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Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40292-22-6
Record name (4-Aminophenyl)[4-(1-methylethyl)phenyl]methanone
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URL https://commonchemistry.cas.org/detail?cas_rn=40292-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-isopropylbenzophenone
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Record name (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone
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Record name 4-amino-4'-isopropylbenzophenone
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Preparation Methods

General Synthetic Strategy

The synthesis of (4-Aminophenyl)(4-isopropylphenyl)methanone typically involves:

  • Introduction of the isopropylphenyl and aminophenyl moieties.
  • Formation of the ketone linkage between the two aromatic rings.
  • Reduction of nitro or protected amino groups to free amines.
  • Purification steps to ensure high product purity.

The preparation often starts from substituted aniline derivatives or nitro compounds, followed by acylation and reduction steps.

Preparation Routes and Reaction Steps

Acylation of p-Aminophenyl or p-Nitrophenyl Derivatives

One common approach involves the acylation of p-nitroaniline or p-aminophenyl derivatives with an appropriate acyl chloride or acid derivative containing the isopropylphenyl group. This step forms a ketone intermediate with a nitro or protected amino group.

  • For example, p-nitroaniline can be acylated with isopropylbenzoyl chloride under basic conditions to form the corresponding nitro-substituted ketone intermediate.

Catalytic Hydrogenation for Nitro Group Reduction

The nitro group on the aromatic ring is then selectively reduced to an amino group using catalytic hydrogenation:

  • Palladium on activated carbon (5%) under hydrogen pressure (around 5 bar) at elevated temperatures (approximately 80 °C) in ethanol is a typical condition.
  • This step converts the nitro-substituted ketone to the desired aminophenyl ketone compound.

Alternative Amidation and Cyclization Routes

Some advanced methods avoid direct hydrogenation of sensitive intermediates by:

  • Using amidation reactions followed by condensation cyclization to form morpholinone intermediates, which can then be deprotected to yield the aminophenyl ketone.
  • This approach improves selectivity and yield by avoiding ring-opening or decomposition under hydrogenation conditions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Purity (%) Notes
Acylation p-Nitroaniline + Isopropylbenzoyl chloride + base 25-40 °C 70-85 >97 Controlled pH (12-12.5) critical for selectivity; simultaneous addition of reagents favored
Catalytic Hydrogenation Pd/C (5%), H2 (5 bar), ethanol 80 °C, 1 hour 70-81 98-99 Avoids over-reduction; filtration and solvent removal under reduced pressure follow
Amidation & Cyclization Amidation followed by condensation cyclization 115-120 °C (cyclization) 47-85 97-99 Dropwise addition and distillation to remove water improve yield and purity
Deprotection Acid/alcohol treatment to remove protecting groups Room temperature - - Adjust pH to 8-9 with sodium carbonate; washing and drying yield high-purity product

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Purity Range
Direct Acylation + Hydrogenation Straightforward, well-established Sensitive to hydrogenation conditions; possible ring decomposition 70-81% 98-99%
Amidation + Condensation Cyclization Higher selectivity, avoids harsh hydrogenation More steps, requires careful temperature control and solvent removal Up to 85% Up to 99.9%
Nitroso or Nitrophenyl Intermediate Route High specificity for amino group introduction Requires handling of nitroso compounds, more complex Variable High

Research Findings and Optimization Notes

  • Temperature Control: Maintaining reaction temperatures between 24-28 °C during amidation and 115-120 °C during cyclization is crucial for high yield and purity.
  • pH Adjustment: Keeping pH around 12-12.5 during acylation and 8-9 during deprotection steps enhances reaction selectivity and product stability.
  • Solvent Management: Timely removal of water and low-boiling solvents (e.g., DMF, acetone/water mixtures) via distillation under reduced pressure prevents decomposition and side reactions.
  • Reaction Additions: Dropwise addition of reactants reduces side reactions and promotes higher yields.
  • Catalyst Use: Palladium on carbon is preferred for selective hydrogenation, with reaction times around one hour under moderate pressure.

Summary Table of Key Preparation Parameters

Parameter Value/Condition Impact on Synthesis
Starting materials p-Nitroaniline, isopropylbenzoyl chloride Availability and cost-effective
Reaction temperature 25-40 °C (acylation), 80 °C (hydrogenation) Controls reaction rate and selectivity
pH 12-12.5 (acylation), 8-9 (deprotection) Prevents side reactions, improves product purity
Catalyst Pd/C (5%) Enables selective nitro reduction
Solvent Ethanol, DMF, acetone/water mixtures Solubility and removal of by-products
Yield 70-85% High yield achievable with optimized conditions
Purity 97-99.9% High purity essential for downstream applications

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)(4-isopropylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aminophenyl and isopropylphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(4-Aminophenyl)(4-isopropylphenyl)methanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, the compound can interfere with cell proliferation and induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
  • Structure : Replaces the 4-isopropylphenyl group with a 4-methylpiperazinyl moiety.
  • Synthesis : Prepared via Hartwig-Buchwald amination of iodobenzene followed by catalytic nitro group reduction .
  • Properties : The piperazinyl group enhances solubility due to its basic nitrogen, contrasting with the lipophilic isopropyl group in the target compound.
  • Applications : Intermediate in anti-prion and anti-cholinesterase drug candidates .
(4-Isopropylphenyl)(morpholino)methanone
  • Structure: Substitutes the aminophenyl group with a morpholine ring.
  • Synthesis : Achieved via iron-catalyzed cross-coupling of chlorobenzamides with i-PrMgBr .
  • Properties: Morpholine’s oxygen atom increases polarity, affecting bioavailability. NMR data (δ 7.34–7.26 ppm for aromatic protons; δ 3.85–3.44 ppm for morpholine) differ significantly from the target compound’s expected shifts due to the absence of an amino group .
4,4'-Diaminobenzophenone
  • Structure: Features two 4-aminophenyl groups.
  • Properties : Higher symmetry and hydrogen-bonding capacity (logP = 1.2 vs. ~2.5 for the target compound) .
  • Applications : Used in polymer chemistry and as a crosslinking agent, unlike the target compound’s focus on bioactive molecules .
Benzoylpiperidine Derivatives
  • Example: (1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone (Compound 10).
  • Activity: IC₅₀ = 0.89 µM for monoacylglycerol lipase (MAGL) inhibition, outperformed by fluorinated analogs (e.g., Compound 12: IC₅₀ = 0.34 µM) .
  • Comparison: The target compound’s amino group may enhance interactions with enzyme active sites, though direct data are lacking.
Anti-Prion and Neuroprotective Agents
  • Example: (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone.
  • Activity: Demonstrated anti-cholinesterase activity (IC₅₀ = 8.2 µM for acetylcholinesterase), suggesting the amino group’s role in binding to catalytic sites .

Physical and Spectroscopic Properties

Compound Molecular Weight Key NMR Shifts (¹H, δ ppm) logP
(4-Aminophenyl)(4-isopropylphenyl)methanone 267.34 Aromatic H: ~7.2–7.4; NH₂: ~5.2 (broad) ~2.5
(4-Isopropylphenyl)(morpholino)methanone 263.35 Aromatic H: 7.34–7.26; Morpholine H: 3.85–3.44 2.8
4,4'-Diaminobenzophenone 212.25 Aromatic H: ~6.8–7.2; NH₂: ~4.9 (broad) 1.2
(4-Aminophenyl)(morpholin-4-yl)methanone 206.24 Aromatic H: 7.2–7.4; Morpholine H: 3.6–3.8 -0.15

Data synthesized from

Biological Activity

(4-Aminophenyl)(4-isopropylphenyl)methanone, also known as B1615304, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a ketone functional group attached to two aromatic rings: an aminophenyl group and an isopropylphenyl group. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the isopropyl group enhances its lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.

Anticancer Potential

Studies have shown that this compound may inhibit certain cancer cell lines. For instance, it has been observed to affect cell proliferation in various cancer models, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It is believed to inhibit β-secretase and GSK3β enzymes, leading to reduced amyloid-beta formation and tau phosphorylation, which are critical factors in Alzheimer's pathology .

Enzyme Inhibition

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes:

  • β-Secretase : This enzyme is crucial for the cleavage of amyloid precursor protein (APP), leading to amyloid-beta production. Inhibition can reduce amyloid plaque formation.
  • Glycogen Synthase Kinase 3 Beta (GSK3β) : Inhibition of GSK3β can prevent tau protein hyperphosphorylation, mitigating one of the hallmarks of Alzheimer's disease.

Cellular Interactions

The compound interacts with various cellular pathways, affecting signal transduction and gene expression related to cell survival and apoptosis. This interaction profile suggests a multifaceted role in cellular regulation .

Study 1: Antimicrobial Efficacy

In a laboratory study assessing antimicrobial activity, derivatives of this compound were tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Study 2: Neuroprotective Effects in Animal Models

In vivo studies involving transgenic mouse models for Alzheimer's demonstrated that treatment with this compound led to reduced amyloid plaque accumulation and improved cognitive function. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits variable half-lives across species, indicating differences in metabolism and clearance rates. This variability suggests the need for careful consideration in dosing regimens during therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (4-Aminophenyl)(4-isopropylphenyl)methanone, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. For example, coupling 4-aminophenylboronic acid with 4-isopropylbenzoyl chloride under palladium catalysis can yield the target compound. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Post-synthesis purification via column chromatography (hexane/EtOAc gradients) improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are conflicting data resolved?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm aromatic proton environments and ketone carbonyl signals (δ ~200 ppm). Discrepancies in splitting patterns may arise from rotamers; variable-temperature NMR resolves these .
  • HPLC : Retention times (e.g., 11–13 min with CHCl₃/MeOH eluents) and peak areas (>95%) assess purity. Discrepancies between calculated and observed elemental analysis (e.g., C, H, N) may indicate residual solvents, requiring combustion analysis .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screens include:

  • Enzyme inhibition assays : For MAGL (monoacylglycerol lipase) or tubulin polymerization, using 4-nitrophenylacetate as a substrate. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to identify zones of inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Systematic modifications to the aromatic rings or ketone group are critical:

  • Substituent effects : Fluorination at the para-position of the benzoyl group (e.g., compound 12 in ) increased MAGL inhibition 2.6-fold compared to non-fluorinated analogs.
  • Heterocyclic replacements : Replacing the piperidine moiety with pyrrole (e.g., compound 23 in ) enhanced tubulin binding but reduced solubility. Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .

Q. How should researchers address contradictory data in biological activity across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (pH, substrate concentration) or cell-line specificity. Mitigation strategies:

  • Standardized protocols : Use reference inhibitors (e.g., CAY10499 for MAGL ) as internal controls.
  • Dose-response curves : Triplicate measurements with error bars <10% ensure reproducibility. Statistical analysis (ANOVA, p <0.05) identifies outliers .

Q. What advanced analytical methods are suitable for studying its metabolic stability and toxicity?

  • In vitro metabolism : Liver microsome assays (human/rat) with LC-MS/MS detect phase I/II metabolites. Hydroxylation at the isopropyl group is a common metabolic pathway .
  • Toxicity profiling : Ames test for mutagenicity and zebrafish embryo assays (LC₅₀ >100 µM) assess safety. MSDS data indicate moderate dermal toxicity (LD₅₀ >2000 mg/kg) .

Methodological Considerations

Q. What strategies improve crystallinity for X-ray diffraction studies?

Slow evaporation from ethanol/water mixtures (1:1) promotes crystal growth. SHELX software refines structures, with R-factors <0.05 indicating high accuracy. Twinning or disorder in the isopropyl group may require restraints during refinement .

Q. How can researchers validate computational models predicting its physicochemical properties?

Compare DFT-calculated logP (e.g., 3.2) with experimental shake-flask values. Discrepancies >0.5 units suggest inadequate solvation models. Adjusting COSMO-RS parameters improves agreement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Aminophenyl)(4-isopropylphenyl)methanone
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(4-Aminophenyl)(4-isopropylphenyl)methanone

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